molecular formula C46H44N8O12S B137510 5-(Saenta-x8)fluorescein CAS No. 147395-08-2

5-(Saenta-x8)fluorescein

Katalognummer B137510
CAS-Nummer: 147395-08-2
Molekulargewicht: 933 g/mol
InChI-Schlüssel: CPYCKNMORRXMPZ-BDWBDYAHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Saenta-x8)fluorescein is a fluorescent dye that has gained significant interest in scientific research due to its unique properties. This molecule is widely used in various biological applications such as imaging, labeling, and detection of biological molecules. The synthesis method of this compound has been well-established, and it is important to understand the mechanism of action, biochemical and physiological effects, advantages, and limitations of this molecule in lab experiments.

Wirkmechanismus

The mechanism of action of 5-(Saenta-x8)fluorescein involves the interaction of the molecule with biological molecules such as proteins, DNA, and RNA. The molecule binds to these molecules and emits a fluorescent signal upon excitation with light. This signal can be detected and used to visualize and detect the biological molecules of interest.
Biochemical and Physiological Effects:
This compound is a non-toxic molecule and does not have any significant biochemical or physiological effects on living cells and tissues. This makes it an ideal molecule for use in biological applications.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 5-(Saenta-x8)fluorescein in lab experiments include its high sensitivity, specificity, and versatility. It can be used to detect and visualize a wide range of biological molecules in living cells and tissues. However, the limitations of using this compound include its high cost and the need for specialized equipment for imaging and detection.

Zukünftige Richtungen

There are several future directions for the use of 5-(Saenta-x8)fluorescein in scientific research. One direction is the development of new fluorescent probes that can be used to detect and visualize specific biological molecules with high sensitivity and specificity. Another direction is the use of this compound in the development of new imaging techniques that can be used to study biological processes in living cells and tissues. Additionally, the use of this compound in drug discovery and development is an area of future research.

Synthesemethoden

The synthesis of 5-(Saenta-x8)fluorescein is a multi-step process that involves the reaction of fluorescein with a specific linker molecule. The linker molecule is attached to the fluorescein molecule through a reaction that involves the activation of the carboxylic acid group of fluorescein. The activated molecule then reacts with the linker molecule to form the final product, this compound.

Wissenschaftliche Forschungsanwendungen

5-(Saenta-x8)fluorescein has been extensively used in scientific research due to its unique fluorescent properties. This molecule is widely used as a fluorescent probe to detect and visualize biological molecules such as proteins, DNA, and RNA. It is also used in imaging techniques such as fluorescence microscopy, flow cytometry, and confocal microscopy. The use of this compound in these techniques allows for the visualization and detection of biological molecules in living cells and tissues.

Eigenschaften

CAS-Nummer

147395-08-2

Molekularformel

C46H44N8O12S

Molekulargewicht

933 g/mol

IUPAC-Name

N-[6-[2-[[(2S,3S,4R,5R)-3,4-dihydroxy-5-[6-[(4-nitrophenyl)methylamino]purin-9-yl]oxolan-2-yl]methylsulfanyl]ethylamino]-6-oxohexyl]-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxamide

InChI

InChI=1S/C46H44N8O12S/c55-28-10-13-32-34(19-28)64-35-20-29(56)11-14-33(35)46(32)31-12-7-26(18-30(31)45(61)66-46)43(60)48-15-3-1-2-4-37(57)47-16-17-67-22-36-39(58)40(59)44(65-36)53-24-52-38-41(50-23-51-42(38)53)49-21-25-5-8-27(9-6-25)54(62)63/h5-14,18-20,23-24,36,39-40,44,55-56,58-59H,1-4,15-17,21-22H2,(H,47,57)(H,48,60)(H,49,50,51)/t36-,39-,40-,44-/m1/s1

InChI-Schlüssel

CPYCKNMORRXMPZ-BDWBDYAHSA-N

Isomerische SMILES

C1=CC(=CC=C1CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CSCCNC(=O)CCCCCNC(=O)C5=CC6=C(C=C5)C7(C8=C(C=C(C=C8)O)OC9=C7C=CC(=C9)O)OC6=O)O)O)[N+](=O)[O-]

SMILES

C1=CC(=CC=C1CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CSCCNC(=O)CCCCCNC(=O)C5=CC6=C(C=C5)C7(C8=C(C=C(C=C8)O)OC9=C7C=CC(=C9)O)OC6=O)O)O)[N+](=O)[O-]

Kanonische SMILES

C1=CC(=CC=C1CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CSCCNC(=O)CCCCCNC(=O)C5=CC6=C(C=C5)C7(C8=C(C=C(C=C8)O)OC9=C7C=CC(=C9)O)OC6=O)O)O)[N+](=O)[O-]

Synonyme

5-(SAENTA-x8)fluorescein

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.